molecular formula C27H29FN4O3 B2854634 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-87-2

1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2854634
CAS RN: 872860-87-2
M. Wt: 476.552
InChI Key: CAVIHZCSKHTXGA-UHFFFAOYSA-N
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Description

1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H29FN4O3 and its molecular weight is 476.552. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Attachment Inhibition

This compound has been characterized in the context of its analogs as a potent inhibitor of HIV-1 attachment, specifically interfering with the interaction of the viral gp120 with the CD4 receptor on host cells. The piperazine ring plays a critical role as a scaffold, optimizing the spatial arrangement necessary for inhibiting HIV-1 attachment (Tao Wang et al., 2009).

Antagonist Activity for 5-HT2 and Alpha 1 Receptors

Another application includes its role in the synthesis of derivatives with potent 5-HT2 antagonist activity. These compounds, through structural modification, showed significant activity against 5-HT2 receptors without alpha 1 antagonist activity in vivo, suggesting potential uses in the treatment of disorders related to the serotonin system (Yoshifumi Watanabe et al., 1992).

Dopamine D-2 and Serotonin 5-HT2 Receptor Affinity

Compounds within this chemical class have also demonstrated significant affinity for both dopamine D-2 and serotonin 5-HT2 receptors. This suggests potential applications in developing treatments for psychiatric disorders, with certain derivatives showing properties similar to the atypical neuroleptic clozapine, indicating a promising avenue for the development of new antipsychotic medications (J. Perregaard et al., 1992).

Anticancer Activity

Derivatives of this compound have been evaluated for their anticancer activity, with certain piperazine-2,6-dione derivatives showing good activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells. This highlights the potential for these compounds in cancer chemotherapy (Sandeep Kumar et al., 2013).

Pharmacokinetic Profiles

Research has also focused on modifying the piperazine and piperidine derivatives of this compound to improve their pharmacokinetic profiles. Fluorination has been shown to significantly reduce the pKa of these compounds, which can beneficially influence oral absorption, though the impact on overall bioavailability varies (M. B. van Niel et al., 1999).

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O3/c28-20-8-10-21(11-9-20)29-14-16-31(17-15-29)27(35)26(34)23-18-32(24-7-3-2-6-22(23)24)19-25(33)30-12-4-1-5-13-30/h2-3,6-11,18H,1,4-5,12-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVIHZCSKHTXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

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